molecular formula C19H22N2O6 B5833808 dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5833808
M. Wt: 374.4 g/mol
InChI Key: ZXINIDDESHPLIA-UHFFFAOYSA-N
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Description

Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14778643 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound 1) is a synthetic derivative of the 1,4-dihydropyridine class known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Compound 1 has the following molecular formula: C19H22N2O6C_{19}H_{22}N_{2}O_{6}, with a molecular weight of approximately 362.39 g/mol. The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. A study by Niaz et al. (2015) highlighted that compounds similar to compound 1 demonstrated the ability to scavenge free radicals effectively and reduce oxidative stress in cellular models, thereby protecting against cellular damage and apoptosis .

Antidiabetic Effects

Compound 1 has been investigated for its potential antidiabetic effects. Specifically, it has been shown to inhibit α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to decreased postprandial blood glucose levels. In vitro assays demonstrated that compound 1 effectively reduced glucose absorption in intestinal cells, suggesting its utility in managing diabetes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have indicated that dimethyl derivatives of 1,4-dihydropyridine can induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. Notably, compound 1 was shown to downregulate anti-apoptotic Bcl-2 proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

The biological activities of compound 1 can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective electron donation to free radicals, thus neutralizing them.
  • Enzyme Inhibition : The structural configuration enables binding to active sites of enzymes like α-glucosidase, inhibiting their function and reducing glucose release into the bloodstream.
  • Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, compound 1 influences the intrinsic apoptotic pathway, promoting cell death in malignant cells.

Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavengingNiaz et al., 2015
Antidiabeticα-Glucosidase inhibitionNiaz et al., 2015
AnticancerApoptosis induction via Bcl-2 modulationLeonardi et al., 1998

Properties

IUPAC Name

dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-10-15(18(23)25-3)17(16(11(2)21-10)19(24)26-4)12-5-7-13(8-6-12)27-9-14(20)22/h5-8,17,21H,9H2,1-4H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINIDDESHPLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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